1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with hydrazine hydrate under reflux conditions. The reaction is usually carried out in ethanol as a solvent, and the product is obtained after purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of N-alkylated pyrazole derivatives.
Scientific Research Applications
1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-methyl-1H-pyrazol-5-amine
- 3,5-Dimethyl-1H-pyrazole-4-carboxamide
- 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
Uniqueness
1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual pyrazole rings and amine functionality make it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C9H13N5 |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C9H13N5/c1-7-3-9(13(2)12-7)6-14-5-8(10)4-11-14/h3-5H,6,10H2,1-2H3 |
InChI Key |
MLYDJXAVTDTQLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CN2C=C(C=N2)N)C |
Origin of Product |
United States |
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